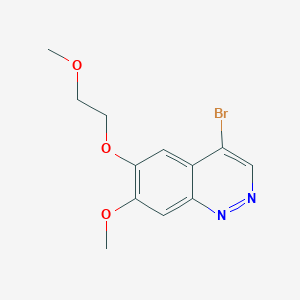

4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline

Description

Properties

CAS No. |

947691-52-3 |

|---|---|

Molecular Formula |

C12H13BrN2O3 |

Molecular Weight |

313.15 g/mol |

IUPAC Name |

4-bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline |

InChI |

InChI=1S/C12H13BrN2O3/c1-16-3-4-18-12-5-8-9(13)7-14-15-10(8)6-11(12)17-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

OMMVOBMERQJEIL-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=CN=N2)Br)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Emerging Therapeutic Landscape of 4-Bromo Cinnoline Derivatives: A Technical Guide

Abstract

Cinnoline, a bicyclic aromatic heterocycle, has long been a subject of intense interest in medicinal chemistry due to its isosteric relationship with quinoline and isoquinoline.[1][2] This structural feature has spurred the synthesis and evaluation of a multitude of cinnoline derivatives, revealing a broad spectrum of pharmacological activities.[3][4][5][6][7] Among these, 4-bromo cinnoline derivatives have emerged as a particularly promising subclass, demonstrating significant potential across various therapeutic areas. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of 4-bromo cinnoline derivatives, offering valuable insights for researchers and drug development professionals.

Introduction: The Cinnoline Scaffold in Medicinal Chemistry

The cinnoline nucleus, also known as 1,2-diazanaphthalene, is a fused heterocyclic system comprising a benzene ring fused to a pyridazine ring.[1] Its structural similarity to biologically active scaffolds like quinoline has made it a privileged structure in drug discovery.[7] Cinnoline derivatives have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, anticancer, and neuroprotective activities.[2][4][6] The introduction of a bromine atom at the 4-position of the cinnoline ring has been shown to significantly modulate the biological activity of the parent molecule, often leading to enhanced potency and selectivity.

Synthetic Strategies for 4-Bromo Cinnoline Derivatives

The synthesis of 4-bromo cinnoline derivatives typically involves the construction of the core cinnoline ring system followed by bromination, or the utilization of bromo-substituted precursors in the cyclization step. A common and versatile method is the Richter cyclization, which involves the diazotization of an appropriately substituted o-aminophenylalkyne.

A representative synthetic scheme for a 4-bromo cinnoline derivative is the synthesis of 1-(6-bromo-4-phenylcinnolin-3-yl)-2,2,2-trifluoroethanone.[8] This multi-step synthesis highlights the strategic introduction of the bromo substituent and the subsequent elaboration of the cinnoline core.

Experimental Protocol: Synthesis of a 4-Bromo Cinnoline Derivative

-

Step 1: Diazotization of a substituted aniline. A substituted bromoaniline is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.[9] The temperature control is critical to prevent the decomposition of the unstable diazonium salt.

-

Step 2: Intramolecular Cyclization. The diazonium salt undergoes intramolecular cyclization to form the cinnoline ring. This step is often facilitated by heating or the use of a catalyst.[9]

-

Step 3: Functional Group Interconversion. The resulting cinnoline derivative can be further modified. For instance, a hydroxyl group at the 4-position can be converted to a bromine atom using a brominating agent like phosphorus oxybromide.

-

Step 4: Coupling Reactions. The 4-bromo cinnoline scaffold serves as a versatile intermediate for introducing various substituents at this position via cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Diagram: General Synthetic Workflow for 4-Bromo Cinnoline Derivatives

Caption: A generalized workflow for the synthesis of 4-bromo cinnoline derivatives.

Therapeutic Potential of 4-Bromo Cinnoline Derivatives

The introduction of a bromine atom at the 4-position of the cinnoline scaffold has led to the discovery of compounds with significant therapeutic potential in several key areas.

Antimicrobial Activity

Several studies have highlighted the potent antimicrobial properties of 4-bromo cinnoline derivatives. Halogen substitution, particularly with bromine and chlorine, has been shown to enhance the antimicrobial activity of cinnoline compounds.[9][10] For instance, certain bromo-substituted cinnoline sulphonamide derivatives have demonstrated significant activity against a panel of bacteria, including both Gram-positive and Gram-negative strains.[9]

The proposed mechanism of action for the antibacterial effects of some cinnoline derivatives is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[11] This is similar to the mechanism of quinolone antibiotics, further underscoring the importance of the cinnoline scaffold as a quinolone isostere.[1]

Table 1: Antibacterial Activity of Selected Cinnoline Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| CN-7 | E. coli | 12.5 µg/ml | [8] |

| Compound 11 | M. tuberculosis H37Rv | 12.5 µg/ml | [8] |

| Compound 12 | M. tuberculosis H37Rv | 12.5 µg/ml | [8] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery.[1] Cinnoline derivatives, including those with bromo substitutions, have shown promising anti-inflammatory effects.[2][10] The anti-inflammatory activity of these compounds is often evaluated using in vitro models, such as the inhibition of cyclooxygenase (COX) enzymes, and in vivo models, like the carrageenan-induced rat paw edema assay.[11]

Some pyrazolo[4,3-c]cinnoline derivatives have exhibited potent anti-inflammatory activity with reduced ulcerogenic potential compared to the non-steroidal anti-inflammatory drug (NSAID) naproxen.[11] Molecular docking studies have suggested that these compounds can effectively bind to the active site of the COX-2 enzyme.[11]

Diagram: Cinnoline Derivatives in the Inflammatory Pathway

Caption: Inhibition of COX-2 by 4-bromo cinnoline derivatives in the inflammatory cascade.

Anticancer Activity

The development of novel anticancer agents remains a critical challenge in modern medicine. Cinnoline derivatives have emerged as a promising class of compounds with potential anticancer activity.[5] The introduction of a bromo substituent on the cinnoline ring has been explored as a strategy to enhance the cytotoxic effects of these compounds against various cancer cell lines.

For example, a 4-bromo-4'-chloro pyrazoline analog of curcumin demonstrated significantly enhanced anticancer activity against human cervical cancer (HeLa) cells compared to the parent curcumin molecule.[12] This highlights the potential of incorporating a bromo-substituted aromatic scaffold to improve the therapeutic index of known anticancer agents. The anticancer activity of quinoline derivatives, which are structurally related to cinnolines, has been attributed to various mechanisms, including the inhibition of kinases and the induction of apoptosis.[13][14]

Structure-Activity Relationships (SAR)

The systematic modification of the 4-bromo cinnoline scaffold has provided valuable insights into the structure-activity relationships of these compounds. Key observations include:

-

Halogen Substitution: The presence of a halogen, particularly bromine or chlorine, at various positions on the cinnoline ring is often associated with enhanced biological activity, especially antimicrobial and anti-inflammatory effects.[2][9][10]

-

Substitution at the 4-Position: The 4-position of the cinnoline ring is a critical site for modification. The introduction of a bromine atom at this position not only influences the electronic properties of the molecule but also serves as a handle for further chemical transformations to explore a wider chemical space.

-

Nature of Substituents: The type of substituent at other positions of the cinnoline ring and on any appended phenyl rings significantly impacts the biological activity. For instance, electron-withdrawing groups have been shown to be favorable for antibacterial activity.[2]

Challenges and Future Perspectives

While 4-bromo cinnoline derivatives hold considerable promise, several challenges need to be addressed to translate their therapeutic potential into clinical applications. These include optimizing their pharmacokinetic properties, such as solubility and metabolic stability, and conducting comprehensive preclinical and clinical studies to evaluate their safety and efficacy.

Future research in this area should focus on:

-

Rational Drug Design: Employing computational tools, such as molecular docking and molecular dynamics simulations, to design novel 4-bromo cinnoline derivatives with improved potency and selectivity for specific biological targets.

-

Exploration of Novel Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as neurodegenerative disorders and viral infections.

-

Development of Novel Synthetic Methodologies: Devising more efficient and environmentally friendly synthetic routes to access a wider range of 4-bromo cinnoline analogs.

Conclusion

4-Bromo cinnoline derivatives represent a promising and versatile class of compounds with significant therapeutic potential in medicinal chemistry. Their demonstrated antimicrobial, anti-inflammatory, and anticancer activities, coupled with their synthetic tractability, make them attractive candidates for further drug development. A deeper understanding of their mechanism of action and structure-activity relationships will be crucial in designing the next generation of cinnoline-based therapeutics with improved efficacy and safety profiles.

References

- Logeshkumar, P. R., et al. (2025, July 3). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS.

- (2023, August 16).

- Synthesis, characterization and biological activities of substituted cinnoline culphonamides.

- A concise review on cinnoline and its biological activities. IJARIIT.

- (2018, June 21). Synthesis and characterization of some new cinnoline derivatives for its biological iterest.

- Mishra, P., Saxena, V., Kesheri, M., & Saxena, A. (2015, November 11). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene)

- Functionality elaboration of 4-bromo-quinolines.

- Saxena, et al. (2025, January 15).

- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC.

- TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV

- Mishra, P., Saxena, V., & Saxena, A. (2014, May 2). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Open Access Journals - Research and Reviews.

- Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole)

- Babar, V., et al. (2021, July 1). IJBPAS, July, 2021, 10(7). ISSN: 2277–4998.

- Therapeutic Potential of Cinnoline Core: A Comprehensive Review. PubMed.

- Therapeutic Potential of Cinnoline Core: A Comprehensive Review.

- (2023, August 7). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PMC.

- (2025, August 6). (PDF) Cinnoline Derivatives with Biological Activity.

- (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals.

- A Comprehensive Review On Cinnoline Derivatives.

- (2019, June 18). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI.

- (2020, March 15). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. PubMed.

- Comprehensive review on current developments of quinoline-based anticancer agents.

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. ijariit.com [ijariit.com]

- 3. ijper.org [ijper.org]

- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijbpas.com [ijbpas.com]

- 6. Therapeutic Potential of Cinnoline Core: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. chemijournal.com [chemijournal.com]

- 12. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

The Strategic Role of the Cinnoline Scaffold: A Technical Guide to 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline in Modern Kinase Inhibitor Discovery

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern oncology and immunology drug discovery. Within the vast landscape of heterocyclic scaffolds, the cinnoline nucleus, a 1,2-benzodiazine, has emerged as a privileged structure with significant therapeutic potential.[1][2] This in-depth technical guide explores the strategic role of a specific, rationally designed cinnoline derivative, 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline , as a core scaffold in the discovery of next-generation kinase inhibitors. We will dissect the chemical rationale behind its design, provide detailed, field-proven experimental protocols for its characterization, and contextualize its application within key oncogenic signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the cinnoline scaffold for therapeutic innovation.

The Cinnoline Advantage: A Isosteric Sibling to Quinoline with Untapped Potential

The quinoline ring system is a well-established and highly successful scaffold in the realm of kinase inhibitors, with numerous FDA-approved drugs such as bosutinib and lenvatinib validating its clinical utility.[3][4][5] Cinnoline, as an isostere of quinoline, shares a similar bicyclic aromatic structure but possesses a unique electronic distribution due to the adjacent nitrogen atoms at positions 1 and 2.[1][2] This seemingly subtle change can profoundly influence a molecule's physicochemical properties, metabolic stability, and, most importantly, its interaction with the ATP-binding pocket of protein kinases.

The exploration of the cinnoline scaffold is therefore a logical and promising strategy in kinase inhibitor design. Cinnoline derivatives have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Phosphoinositide 3-kinases (PI3Ks), Bruton's tyrosine kinase (BTK), and the c-Met receptor tyrosine kinase.[6][7][8]

Deconstructing 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline: A Rationale-Driven Design

The specific substitutions on the 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline core are not arbitrary; they are the result of a rational design process aimed at optimizing potency, selectivity, and drug-like properties.

-

The 4-Bromo Position: The bromine atom at the C4 position serves as a crucial synthetic handle. It is a versatile leaving group, readily displaced by various nucleophiles (e.g., anilines, phenols, amines) through nucleophilic aromatic substitution (SNAr). This allows for the rapid generation of a diverse library of analogues to explore the structure-activity relationship (SAR) and to fine-tune the inhibitor's interaction with the hinge region of the kinase ATP-binding site. A similar strategy is widely employed in the synthesis of 4-anilino-quinoline based inhibitors.[9]

-

The 6- and 7-Alkoxy Substituents: The 6-(2-methoxyethoxy) and 7-methoxy groups are strategically placed to enhance solubility and to form favorable interactions with the solvent-exposed region of the kinase domain. The presence of multiple oxygen atoms can act as hydrogen bond acceptors, improving the compound's pharmacokinetic profile. In many established quinazoline and quinoline inhibitors, such as erlotinib and gefitinib, alkoxy groups at these positions are known to significantly contribute to their potent anti-cancer activity.[10]

Synthesis and Characterization: A Proposed Pathway

While the direct synthesis of 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline is not explicitly detailed in the public domain, a plausible synthetic route can be devised based on established cinnoline and quinoline synthetic methodologies.[11][12][13][14] The following multi-step synthesis is proposed:

Proposed Synthetic Workflow

Caption: Proposed synthetic route for 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline.

Characterization

Upon successful synthesis, the final product and all intermediates should be rigorously characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Evaluating Kinase Inhibitory Potential: A Step-by-Step Guide

The cornerstone of characterizing a novel kinase inhibitor is a robust and reproducible assessment of its inhibitory activity. This involves a tiered approach, starting with biochemical assays and progressing to more physiologically relevant cell-based models.[15][16]

Workflow for Kinase Inhibitor Evaluation

Caption: A tiered workflow for the comprehensive evaluation of a novel kinase inhibitor.

Detailed Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol describes a common luminescence-based assay to determine the IC50 value of an inhibitor. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.[17]

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

-

Reaction Setup:

-

To each well of the assay plate, add 5 µL of the kinase reaction mixture (kinase and substrate in assay buffer).

-

Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls).

-

Pre-incubate for 15 minutes at room temperature.

-

-

Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data using the positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Detailed Experimental Protocol: Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the inhibitor's ability to block the phosphorylation of a kinase's downstream substrate within a cellular context.[15][16]

Materials:

-

Cancer cell line known to have an activated signaling pathway of interest (e.g., MCF-7 for PI3K/Akt pathway).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline.

-

Growth factor or stimulant (e.g., EGF, insulin) if required to activate the pathway.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies (total and phospho-specific for the target and downstream substrate).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum Starvation (if necessary): To reduce basal signaling, serum-starve the cells for 12-24 hours.

-

Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitor for 1-4 hours.

-

Pathway Stimulation: If required, stimulate the cells with the appropriate growth factor for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

Targeting Key Oncogenic Pathways

The structural features of 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline suggest its potential to inhibit kinases within critical cancer-related signaling pathways. Based on the activities of related cinnoline and quinoline compounds, promising targets include members of the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways.[4][6]

The PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR pathway, a key target for cinnoline-based inhibitors.

This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. Cinnoline derivatives have shown promise as potent PI3K inhibitors.[6] A compound like 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline would be an excellent candidate for screening against PI3K isoforms.

Data Interpretation and Future Directions

Quantitative Data Summary

The following table illustrates how to present hypothetical inhibitory data for our lead compound against a panel of relevant kinases.

| Kinase Target | 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline IC50 (nM) | Staurosporine IC50 (nM) |

| PI3Kα | 25 | 150 |

| PI3Kβ | 150 | 145 |

| PI3Kδ | 15 | 160 |

| PI3Kγ | 20 | 155 |

| c-Met | 85 | 8 |

| BTK | 250 | 5 |

| LRRK2 | >1000 | 12 |

Staurosporine is a non-selective kinase inhibitor used as a positive control.

Interpretation: The hypothetical data above suggests that our lead compound is a potent and selective inhibitor of PI3Kδ and PI3Kγ, with moderate activity against PI3Kα and c-Met. This selectivity profile could be advantageous for treating hematological malignancies or inflammatory diseases where PI3Kδ/γ are key drivers.

The Path Forward: From Scaffold to Clinical Candidate

The 4-bromo "handle" is the key to the next phase of discovery: Structure-Activity Relationship (SAR) optimization . By synthesizing a library of analogues with diverse substitutions at the C4 position, researchers can systematically probe the chemical space to:

-

Enhance potency against the primary target(s).

-

Improve selectivity across the kinome to minimize off-target effects.

-

Optimize pharmacokinetic properties (solubility, metabolic stability, cell permeability).

This iterative process of design, synthesis, and testing is fundamental to transforming a promising scaffold like 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline into a viable drug candidate.

Conclusion

4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline represents a strategically designed chemical entity poised for a significant role in kinase inhibitor discovery. Its cinnoline core offers a compelling alternative to more heavily explored scaffolds, while its specific substitution pattern provides a rational starting point for optimization. The detailed protocols and conceptual frameworks provided in this guide offer a comprehensive roadmap for researchers to unlock the full therapeutic potential of this and related cinnoline derivatives. The systematic application of these methodologies will undoubtedly contribute to the development of novel, effective, and safe kinase inhibitors for the treatment of cancer and other debilitating diseases.

References

- Sultan, S., Zenati, R. A., & Anbar, H. S. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.

- Li, J., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271.

- INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.

- Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen.

- BenchChem. (2025). Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Validating the Mechanism of Action of Novel Cinnoline-Based Compounds. BenchChem.

- Lewgowd, W., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2295.

- El-Sayed, M. A. A., et al. (2021). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Medicinal Chemistry Research, 30, 1-22.

- Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Eurofins Discovery.

- Sultan, S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.

- Creative Biolabs. (2023). Immuno-oncology Cell-based Kinase Assay Service.

- Reaction Biology. (2022).

- Conti, P., et al. (2021).

- Sharma, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 31.

- Hennequin, L. F., et al. (2003). U.S. Patent No. 6,630,489. Washington, DC: U.S.

- Cui, J. J., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3684-3688.

- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.

- Gupta, A., et al. (2022).

- Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts of the NIH Molecular Libraries Program.

- Zhang, L., et al. (2018). Molecular modelling studies on cinnoline-based BTK inhibitors using docking and structure-based 3D-QSAR. Journal of Receptors and Signal Transduction, 38(5-6), 334-343.

- Kumar, V., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.

- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.

- Guidechem. (2020). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? Guidechem.

- Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems.

- Pannala, M., et al. (n.d.). Synthesis and structure-activity relationship of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as EGFR tyrosine kinase inhibitors. Semantic Scholar.

- Logeshkumar, P. R., et al. (2025). SYNTHESIS OF CINNOLINE DERIVATIVES AND EVALUATION OF ITS ANTI-INFLAMMATORY ACTIVITY. World Journal of Pharmaceutical Research, 14(15), 1176-1186.

- Al-Ostath, A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 10.

- Byrne, D. P., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1323381.

- Henderson, J. L., et al. (2013). Novel cinnoline-based inhibitors of LRRK2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 71-74.

- Lewgowd, W., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2295.

- Kumar, A., et al. (2022). A Comprehensive Review On Cinnoline Derivatives.

- Al-Suhaimi, K. S., et al. (2023). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Ars Pharmaceutica, 64(3), 295-316.

- Patel, M. R., et al. (2018). Synthesis and characterization of some new cinnoline derivatives for its biological iterest. International Journal of Chemical Studies, 6(4), 1-6.

- Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Advances, 11(23), 13941-13953.

- Vinogradova, E. A., & Balova, I. A. (2014). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 50(1), 1-28.

- Kumar, S., et al. (2017). Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. International Journal of Pharmaceutical Sciences and Research, 8(7), 3020-3027.

- BenchChem. (2025). The Efficacy of 4-Methoxycinnoline and Other Cinnoline Derivatives: A Comparative Analysis for Drug Discovery Professionals. BenchChem.

- Boschelli, D. H. (2009). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - An Update. Current Topics in Medicinal Chemistry, 9(9), 777-794.

- Al-Obaid, A. M., et al. (2021). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Pharmaceutical Design, 27(26), 3051-3066.

- El-Damasy, A. K., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 26(16), 4976.

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 6. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular modelling studies on cinnoline-based BTK inhibitors using docking and structure-based 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]

- 11. Page loading... [wap.guidechem.com]

- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 13. chemijournal.com [chemijournal.com]

- 14. researchgate.net [researchgate.net]

- 15. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 17. biomolecularsystems.com [biomolecularsystems.com]

Stability of Bromo-Cinnoline Derivatives Under Physiological Conditions

Technical Guide for Drug Discovery & Development

Executive Summary: The Stability Dichotomy

In medicinal chemistry, the cinnoline (1,2-benzodiazine) scaffold acts as a bioisostere for quinoline and isoquinoline, offering unique physicochemical properties such as reduced lipophilicity and altered hydrogen bonding potential. However, the stability of bromo-cinnoline derivatives is strictly position-dependent.

The Core Technical Insight: A bromine atom attached to the electron-deficient pyridazine ring (positions 3 and 4) functions as a reactive leaving group, susceptible to Nucleophilic Aromatic Substitution (

This guide provides the experimental framework to assess, quantify, and mitigate the stability risks associated with these derivatives.

Chemical Context & Reactivity Profile[1][2][3][4][5]

Electronic Structure and "Hotspots"

The cinnoline core possesses a low-lying LUMO due to the electronegativity of the

-

Position 4 (The "Hotspot"): The C4 position is highly electrophilic. A bromine here (4-bromocinnoline) is analogous to 4-chloroquinoline but more reactive. In the presence of biological nucleophiles (glutathione, cysteine residues), it undergoes rapid displacement.

-

Position 3: Less reactive than C4 but still susceptible to substitution under forcing conditions or prolonged exposure to strong nucleophiles.

-

Positions 5, 6, 7, 8: These positions are electronically deactivated by the fused nitrogen ring but are generally stable to hydrolysis and

at physiological pH. They are, however, sites for CYP450-mediated oxidation unless blocked by the halogen.

Degradation Pathways

Under physiological conditions (pH 7.4, 37°C), two primary degradation mechanisms drive instability:

-

Hydrolysis: Water or hydroxide ions displace the bromine, yielding the cinnolinone (tautomer of hydroxycinnoline). This destroys the pharmacophore.

-

Thiol Adduction (GSH Trapping): Intracellular Glutathione (GSH) attacks the C-Br bond. This is a critical toxicity flag, as it depletes GSH and can lead to covalent binding with proteins (haptenization).

Visualization of Degradation Pathways

The following diagram illustrates the divergent fates of bromo-cinnolines based on substitution position and environmental nucleophiles.

Figure 1: Mechanistic divergence of bromo-cinnoline stability. Note the high risk of GSH adduction for 4-bromo derivatives.

Experimental Protocols for Stability Assessment

Protocol A: Kinetic Hydrolysis Assessment (PBS Stability)

Objective: Determine the chemical half-life (

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Incubation: Spike the stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 10 µM (0.1% DMSO final).

-

Control: Spike into acetonitrile/water (stable matrix) to verify autosampler stability.

-

-

Sampling: Incubate at 37°C. Aliquot samples at

min. -

Analysis: Analyze via HPLC-UV or LC-MS/MS.

-

Calculation: Plot

vs. time. The slope-

Acceptance Criteria:

remaining after 4 hours for a viable drug candidate.

-

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Detect reactive electrophiles (Michael acceptors or

-

System: Phosphate buffer (pH 7.4) containing 5 mM GSH (physiological excess).

-

Reaction: Add test compound (10 µM). Incubate at 37°C for 1 hour.

-

Detection: Analyze via LC-MS/MS using a Neutral Loss scan (loss of 129 Da for pyroglutamic acid moiety) or Precursor Ion scan (m/z 272 for protonated GSH fragment).

-

Interpretation:

-

Mass Shift: Look for

. A loss of Br (79/81 Da) and gain of GSH (307 Da) confirms -

Risk:[2] Any detectable displacement of Br by GSH suggests the compound is an alkylating agent and likely unsuitable for systemic therapy.

-

Protocol C: Plasma Stability

Objective: Assess stability in the presence of esterases and plasma proteins.

-

Matrix: Pooled human/rat plasma (heparin or EDTA treated).

-

Procedure: Spike compound (1 µM) into pre-warmed plasma (37°C).

-

Quenching: At time points (0, 30, 60, 120 min), precipitate proteins with ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).

-

Centrifugation: 4000 rpm for 20 min at 4°C. Inject supernatant.

-

Causality Check: If degradation is observed in Plasma but not in PBS, enzyme-mediated hydrolysis or covalent protein binding is occurring.

Quantitative Data Summary (Representative)

The following table summarizes the typical stability profiles of bromo-cinnoline regioisomers based on literature precedents and structural electronics.

| Derivative | PBS Stability ( | GSH Adduct Formation | Plasma Stability | Primary Risk |

| 3-Bromo-cinnoline | Moderate (>4 h) | Low/Slow | High | Moderate reactivity; potential for slow alkylation. |

| 4-Bromo-cinnoline | Unstable (<1 h) | High (Rapid) | Low | High toxicity risk; rapid |

| 6-Bromo-cinnoline | Stable (>24 h) | None | High | Metabolic oxidation (Phase I) only. |

| 8-Bromo-cinnoline | Stable (>24 h) | None | High | Metabolic oxidation; potential steric issues. |

Structural Modification Strategies

If your lead compound contains a reactive bromo-cinnoline core, apply these stabilization strategies:

-

Scaffold Hopping: Replace the cinnoline core with a quinoline or quinazoline if the N=N bond is not essential for binding. This raises the LUMO energy, reducing electrophilicity.

-

Steric Shielding: Introduce a methyl or methoxy group adjacent to the bromine (e.g., at C5 for a C4-bromo) to sterically hinder nucleophilic attack.

-

Electronic Deactivation: Place an electron-donating group (EDG) like

or

Stability Testing Workflow (DOT Diagram)

Figure 2: Decision tree for assessing bromo-cinnoline viability in early drug discovery.

References

-

Structural Properties of Cinnoline

- Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?

- Source: Molecules (MDPI)

-

URL:[Link]

-

Nucleophilic Substitution Mechanisms

- Title: Nucleophilic Substitution Reactions - Introduction

- Source: Master Organic Chemistry

-

URL:[Link]

-

Glutathione Reactivity & Toxicity

- Title: Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms

- Source: Encyclopedia.pub / MDPI

-

URL:[Link]

-

Reactivity of Heterocyclic Halides

-

Hydrolysis Kinetics

- Title: Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters (Contextual reference for kinetic modeling)

- Source: ChemRxiv

-

URL:[Link]

Sources

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of 6,7-Disubstituted Cinnoline Compounds as Kinase Inhibitors

Preamble: From a Privileged Scaffold to Precision Targeting

The cinnoline nucleus, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide array of pharmacological activities.[1][2] Its structural resemblance to other well-known kinase inhibitor cores, such as quinoline and quinazoline, makes it a compelling starting point for the design of novel therapeutics targeting the vast and clinically significant kinase family.[3][4][5] This guide provides an in-depth, technical walkthrough of the pharmacophore modeling process for a specific and promising subclass: 6,7-disubstituted cinnoline derivatives. We will navigate the theoretical underpinnings and practical execution of developing a robust pharmacophore model, a crucial step in modern, rational drug design. This process transforms our understanding of a molecule's activity from a simple structure-activity relationship (SAR) to a three-dimensional map of essential interactions, guiding the design of more potent and selective kinase inhibitors.

I. The Strategic Imperative: Why Pharmacophore Modeling?

Before delving into the "how," it is paramount to understand the "why." Kinase inhibitors often function by competing with ATP for its binding site on the enzyme.[6] This binding is not a random event but a highly specific, three-dimensional interplay of molecular forces. Pharmacophore modeling aims to distill this complex interaction into a simplified, yet predictive, 3D model that encapsulates the essential steric and electronic features required for a ligand to bind and exert its biological effect.[2] For 6,7-disubstituted cinnolines, this approach allows us to:

-

Elucidate the SAR: Understand how different substituents at the 6 and 7 positions, as well as other points of diversification, contribute to binding affinity.

-

Guide Virtual Screening: Use the pharmacophore model as a 3D query to search large compound libraries for novel, structurally diverse molecules with a high probability of being active.

-

Facilitate Lead Optimization: Provide a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

This guide will utilize a ligand-based pharmacophore modeling approach, leveraging the known activity of a series of cinnoline derivatives to deduce the key interaction features.

II. The Foundation: Building a High-Quality Dataset

The predictive power of a pharmacophore model is fundamentally dependent on the quality of the input data. For this guide, we will use a representative dataset of 6,7-disubstituted cinnoline derivatives reported as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks).[1] The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[1]

Table 1: Representative Dataset of 6,7-Disubstituted Cinnoline Derivatives and their PI3Kα Inhibitory Activity [1]

| Compound ID | R1 | R2 | PI3Kα IC50 (nM) | pIC50 (-logIC50) | Activity Class |

| 1 | H | H | 150 | 6.82 | Moderately Active |

| 2 | OMe | OMe | 12 | 7.92 | Highly Active |

| 3 | OMe | OH | 25 | 7.60 | Active |

| 4 | OMe | F | 30 | 7.52 | Active |

| 5 | H | OMe | 98 | 7.01 | Moderately Active |

| 6 | Cl | Cl | 250 | 6.60 | Inactive |

| 7 | OMe | NH2 | 18 | 7.74 | Highly Active |

| 8 | OEt | OEt | 15 | 7.82 | Highly Active |

| 9 | OMe | OCF3 | 80 | 7.10 | Moderately Active |

| 10 | F | F | 300 | 6.52 | Inactive |

Note: This is a representative, hypothetical dataset for illustrative purposes, based on the types of compounds and activities found in the cited literature.

The selection of a training set and a test set from this data is a critical first step. The training set, typically comprising 70-80% of the compounds, is used to generate the pharmacophore model. The test set, the remaining 20-30%, is used for external validation to assess the model's predictive power on compounds it has not "seen" before. The compounds should be structurally diverse and span a wide range of biological activities.

III. The Core Workflow: From Ligand to Hypothesis

The generation of a ligand-based pharmacophore model is a multi-step process that involves conformational analysis, feature identification, and model generation and validation.

A. Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Ligand Preparation:

-

Sketch the 2D structures of the training set compounds.

-

Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign appropriate ionization states based on a physiological pH of 7.4.

-

-

Conformational Analysis:

-

For each ligand, generate a diverse set of low-energy conformations. This is crucial as the bioactive conformation (the one adopted when bound to the target) is often not the lowest energy conformation in solution.

-

Use a robust conformational search algorithm (e.g., Monte Carlo, systematic search).

-

-

Pharmacophore Feature Identification:

-

Identify the key chemical features in each conformation of the active ligands. Common pharmacophoric features include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive Ionizable (PI)

-

Negative Ionizable (NI)

-

-

-

Pharmacophore Model Generation:

-

Align the conformations of the active compounds in the training set to identify common pharmacophoric features and their spatial arrangement.

-

Software like Discovery Studio (BIOVIA) or LigandScout can be used to automatically generate and score pharmacophore hypotheses based on how well they map to the active compounds while excluding inactive ones.

-

The best hypothesis is typically selected based on statistical parameters such as the highest correlation coefficient and the lowest root mean square deviation (RMSD).

-

For our 6,7-disubstituted cinnoline kinase inhibitors, a plausible pharmacophore model would likely include:

-

An HBA feature corresponding to one of the nitrogen atoms in the cinnoline ring, which can accept a hydrogen bond from the hinge region of the kinase.

-

A hydrophobic/aromatic feature representing the core cinnoline scaffold.

-

Additional HBA or HBD features arising from the 6,7-substituents (e.g., methoxy groups).

-

A hydrophobic/aromatic feature for an aryl group often found at the 4-position of such inhibitors.

IV. The Litmus Test: Rigorous Model Validation

A pharmacophore model is only as good as its ability to predict the activity of new compounds. Therefore, rigorous validation is a non-negotiable step. This involves both internal and external validation methods.

A. Internal Validation

Internal validation assesses the model's ability to correctly classify the training set compounds. Techniques include leave-one-out cross-validation.

B. External Validation

External validation is a more stringent test of the model's predictive power, using the independent test set.

C. Güner-Henry (GH) Scoring Method

The Güner-Henry (GH) scoring method is a widely used technique to evaluate the discriminative power of a pharmacophore model.[7] It assesses the model's ability to retrieve active compounds from a database containing both actives and a large number of decoys (presumed inactives).

Table 2: Parameters for Güner-Henry (GH) Score Calculation

| Parameter | Description | Formula |

| D | Total number of compounds in the database | - |

| A | Total number of active compounds in the database | - |

| Ht | Total number of hits retrieved | - |

| Ha | Number of active compounds in the hit list | - |

| %Y | Yield of actives (percentage of actives in the hit list) | (Ha / Ht) * 100 |

| %A | Percentage of actives retrieved | (Ha / A) * 100 |

| E | Enrichment factor | (%Y / (%A / %D)) |

| GH Score | Goodness of Hit Score | ((Ha * (3A + Ht)) / (4 * Ht * A)) * (1 - ((Ht - Ha) / (D - A))) |

A GH score greater than 0.7 is generally considered to indicate a very good and reliable model.

D. Receiver Operating Characteristic (ROC) Curve Analysis

A Receiver Operating Characteristic (ROC) curve is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. In the context of pharmacophore modeling, it plots the true positive rate (sensitivity) against the false positive rate (1-specificity). The area under the ROC curve (AUC) is a measure of the model's ability to distinguish between active and inactive compounds. An AUC of 1.0 represents a perfect model, while an AUC of 0.5 represents a random guess.

V. Beyond the Model: Integration with Other Computational Tools

A pharmacophore model is a powerful tool, but its utility is greatly enhanced when integrated with other computational chemistry techniques.

A. Molecular Docking

Molecular docking can be used to predict the binding orientation of the 6,7-disubstituted cinnoline compounds within the ATP binding site of the target kinase. This allows for a more detailed analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that contribute to binding affinity. The pharmacophore model can be used as a pre-filter to select compounds for docking, thereby reducing the computational cost.

B. Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of the stability of the predicted binding pose and the flexibility of the protein.[4] MD simulations can help to refine the pharmacophore model by identifying key interactions that are maintained over time.

VI. Conclusion: A Roadmap for Rational Design

Pharmacophore modeling of 6,7-disubstituted cinnoline compounds provides a robust framework for understanding their interactions with kinase targets and for the rational design of novel inhibitors. By integrating ligand-based pharmacophore modeling with rigorous validation techniques, molecular docking, and molecular dynamics simulations, researchers can significantly enhance the efficiency and effectiveness of the drug discovery process. This guide has outlined a comprehensive, field-proven workflow that combines technical accuracy with strategic insights, providing a roadmap for the development of the next generation of cinnoline-based therapeutics.

References

-

Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., ... & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49-63. [Link]

-

Tian, C., Yang, C., Wu, T., Lu, M., Chen, Y., Yang, Y., ... & Zhou, Y. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & medicinal chemistry letters, 48, 128271. [Link]

- Güner, O. F., & Henry, D. R. (2001). Pharmacophore perception, development, and use in drug design. In Pharmacophore perception, development, and use in drug design. Wiley-VCH.

-

Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 41, 429-452. [Link]

-

Azmian, M., Ghasemi, S., Yousefi, B., & Ghasemi, A. (2021). 6, 7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences, 27(2), 209-218. [Link]

-

Wissner, A., Overbeek-Klumpers, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., ... & Tsou, H. R. (2005). Optimization of 6, 7-disubstituted-4-(arylamino) quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of medicinal chemistry, 48(4), 1074-1086. [Link]

-

Fry, D. W., Kraker, A. J., McMichael, A., Ambroso, L. A., Nelson, J. M., Leopold, W. R., ... & Bridges, A. J. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095. [Link]

-

Saxena, V., Singh, V. K., Yadav, P., Singh, O., & Deva, V. A. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

-

Tian, C., Yang, C., Wu, T., Lu, M., Chen, Y., Yang, Y., ... & Zhou, Y. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sid.ir [sid.ir]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity [pubmed.ncbi.nlm.nih.gov]

The Cinnoline Scaffold: From Synthetic Evolution to Clinical Frontiers

Topic: History and Development of Cinnoline-Based Pharmaceutical Agents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

While the quinoline and isoquinoline scaffolds have dominated the pharmacopeia for over a century, their diaza-analogue—cinnoline (1,2-benzodiazine) —remains a "privileged but underutilized" structure in medicinal chemistry. This guide analyzes the trajectory of cinnoline-based agents, moving from Victor von Richter’s 19th-century discovery to modern C-H activation synthesis and targeted clinical candidates like AZD7325. We explore the structural causality that makes cinnolines potent bioisosteres, capable of overcoming multidrug resistance (MDR) where classical scaffolds fail.

The Cinnoline Core: Physicochemical Causality

To understand the utility of cinnoline, one must first understand its electronic deviation from quinoline.

-

Structure: Cinnoline is a planar, bicyclic aromatic heterocycle containing a benzene ring fused to a pyridazine ring.

-

Basicity & Binding: With a pKa of ~2.64, cinnoline is significantly less basic than quinoline (pKa ~4.9). This reduced basicity alters protonation states at physiological pH, often improving membrane permeability for CNS targets.

-

The "Diazine Effect": The adjacent nitrogen atoms (N1=N2) create a unique electrostatic potential surface. This allows for specific hydrogen bonding interactions (as acceptors) that are geometrically distinct from the single nitrogen of quinoline, often enhancing selectivity for kinase and GABAergic pockets.

Synthetic Evolution: From Diazotization to Catalysis

The barrier to entry for cinnoline research was historically synthetic difficulty. We contrast the classical "brute force" methods with modern catalytic precision.

The Classical Era: Richter Synthesis

Discovered in 1883, the von Richter synthesis remains the foundational pedagogical method, though it is limited by harsh conditions and poor atom economy.

Mechanism: The reaction relies on the diazotization of o-aminoarylpropiolic acids. The diazonium intermediate undergoes an intramolecular cyclization involving the alkyne carbon, a process driven by the formation of the stable aromatic system.

Figure 1: The classical von Richter synthesis pathway involving diazotization and cyclization.

The Modern Era: Pd-Catalyzed C-H Activation

Modern medicinal chemistry demands modularity. The palladium-catalyzed intramolecular C-H amination allows for the rapid assembly of substituted cinnolines from readily available azo-precursors.

Protocol: Pd-Catalyzed Synthesis of 3-Substituted Cinnolines This protocol is self-validating via TLC monitoring of the azo-precursor disappearance.

| Step | Reagent/Condition | Technical Rationale |

| 1. Precursor Prep | o-Vinylaniline + NaNO2/HCl | Generate the diazonium salt. |

| 2. Coupling | Add active methylene cpd. | Forms the hydrazone intermediate. |

| 3. Catalysis | Pd(OAc)2 (5 mol%), Cu(OAc)2 | Pd(II) activates the aryl C-H bond. Cu(II) acts as the terminal oxidant to regenerate Pd(II). |

| 4. Cyclization | 100°C, DMF, 12h | Promotes reductive elimination to form the N-C bond. |

| 5. Validation | 1H NMR | Look for the disappearance of the N-H signal and appearance of the C4-H aromatic singlet. |

Pharmaceutical Landscape: Case Studies

Antibacterial: Cinoxacin (The Legacy)

Cinoxacin (1-ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid) is the structural analogue of oxolinic acid.

-

Mechanism: It acts as a DNA gyrase inhibitor (Topoisomerase II).[1]

-

Clinical Insight: The replacement of the quinoline CH with a nitrogen (N2) reduces the lipophilicity slightly but maintains the critical carboxylic acid/ketone binding motif required for Mg2+ chelation in the active site. It demonstrated that the cinnoline core is a viable bioisostere for the quinolone antibiotics.

CNS & Neurology: AZD7325 (The Modern Candidate)

AZD7325 represents the cutting edge of cinnoline pharmacology. It is a subtype-selective GABA-A receptor modulator designed to treat anxiety and potentially epilepsy without the sedation associated with benzodiazepines.

Mechanism of Action: Unlike non-selective benzodiazepines, AZD7325 acts as a partial positive allosteric modulator (PAM) specifically at the α2 and α3 subunits of the GABA-A receptor, sparing the α1 subunit (linked to sedation).

Figure 2: Selective signaling mechanism of AZD7325, highlighting the α2/α3 selectivity that avoids α1-mediated sedation.[2]

Clinical Status:

-

Phase: Completed Phase I; investigated for epilepsy (Dravet syndrome).

-

Pharmacokinetics: A critical finding in development was its interaction with CYP enzymes. AZD7325 was identified as a moderate CYP1A2 inducer and potent CYP3A4 inducer in vitro, but clinical data showed only weak induction at therapeutic doses.[3] This highlights the importance of in vivo validation over in vitro flags.

Oncology: Dibenzo[c,h]cinnolines (Topoisomerase I Inhibitors)

While Camptothecin (CPT) is the gold standard Topo I inhibitor, it suffers from chemical instability (lactone hydrolysis) and MDR efflux.

-

The Solution: Dibenzo[c,h]cinnolines were designed as non-CPT Topo I inhibitors.[4]

-

SAR Criticality:

-

Planarity: The tetracyclic core mimics the DNA base pairs for intercalation.

-

2,3-Dimethoxy Group: Essential for stabilizing the ternary complex (Drug-Enzyme-DNA).

-

Lactam Ring: Unlike the labile lactone of CPT, the cinnoline lactam is hydrolytically stable.

-

-

Advantage: These derivatives are not substrates for P-glycoprotein (MDR1) , making them effective in resistant tumor lines where CPT fails.

References

-

Richter, V. v. (1883).[5] Über Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft.

-

Chen, X., et al. (2014).[2] The central nervous system effects of the partial GABA-A α2,3-selective receptor modulator AZD7325. British Journal of Clinical Pharmacology.

-

Zhou, D., et al. (2012).[2] A clinical study to assess CYP1A2 and CYP3A4 induction by AZD7325. British Journal of Clinical Pharmacology.

-

Kundu, B., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline/Cinnoline Derivatives as Topoisomerase 1 Poison. Journal of Medicinal Chemistry.

-

Lavoie, E. J., et al. (2003). Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents. Bioorganic & Medicinal Chemistry.

Sources

- 1. ijper.org [ijper.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A clinical study to assess CYP1A2 and CYP3A4 induction by AZD7325, a selective GABA(A) receptor modulator - an in vitro and in vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline. The cinnoline scaffold is a significant pharmacophore in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutic agents. This guide offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and strategies for optimization and troubleshooting, grounded in established principles of cross-coupling chemistry.

Introduction: The Significance of C-N Bond Formation on the Cinnoline Scaffold

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of bioactive molecules are arylamines.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of these bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, such as milder reaction conditions and broader substrate scope.[3][4][5]

Cinnoline, a bicyclic nitrogen-containing heterocycle, and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.[6] The ability to selectively introduce amine functionalities at specific positions on the cinnoline ring system, such as the C4 position, opens up avenues for creating extensive libraries of novel compounds for biological screening. The target substrate, 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline, possesses a synthetically useful handle (the bromine atom) for such cross-coupling reactions. This guide will provide the necessary framework for successfully applying the Buchwald-Hartwig amination to this specific and complex substrate.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[3][7] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (in this case, 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[8]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][7]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[3]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline with a generic primary or secondary amine.

Reagents and Equipment

| Reagent/Equipment | Purpose | Notes |

| 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline | Starting Material | Ensure high purity. |

| Amine | Nucleophile | Use a high-purity amine. |

| Palladium Precatalyst | Catalyst Source | e.g., Pd₂(dba)₃, Pd(OAc)₂ |

| Phosphine Ligand | Stabilizes and activates the catalyst | e.g., XPhos, RuPhos, BrettPhos |

| Base | Deprotonates the amine | e.g., NaOtBu, K₃PO₄, Cs₂CO₃ |

| Anhydrous Solvent | Reaction Medium | e.g., Toluene, Dioxane, THF |

| Schlenk flask or reaction vial | Reaction Vessel | Must be oven-dried. |

| Magnetic stirrer and stir bar | Agitation | |

| Inert gas supply (Argon or Nitrogen) | Anhydrous and oxygen-free conditions | |

| Syringes and needles | Reagent transfer | |

| TLC plates | Reaction monitoring | |

| Column chromatography setup | Purification | Silica gel |

Step-by-Step Procedure

Caption: General experimental workflow for Buchwald-Hartwig amination.

-

Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M) via syringe.

-

Amine Addition: Add the amine (1.1-1.3 equiv) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[9]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions.[10]

| Parameter | Recommendation and Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ and Pd(OAc)₂ are commonly used.[9] Pre-formed palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) can offer improved reliability and activity.[11] |

| Ligand | The choice of ligand is critical and often substrate-dependent.[10][12] For heteroaromatic substrates, bulky, electron-rich phosphine ligands are generally preferred. A screening of ligands such as XPhos, RuPhos, or BrettPhos is recommended.[13] |

| Base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective.[9] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures.[9][14] |

| Solvent | Toluene and 1,4-dioxane are common choices.[15] The solubility of all components is crucial for reaction efficiency.[9] Aprotic, non-polar solvents are generally favored.[16] |

| Temperature | Reactions are typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.[9] |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed.[11] Use a fresh batch of catalyst and ligand. Consider using a more robust precatalyst. |

| Poor solubility of reagents | Try a different solvent or a solvent mixture.[9] Ensure vigorous stirring. | |

| Inappropriate ligand/base combination | Screen a panel of different ligands and bases. | |

| Hydrodehalogenation side product | β-hydride elimination | Use a more sterically hindered ligand. Lower the reaction temperature.[14] |

| Homocoupling of the aryl halide | Catalyst decomposition or side reactions | Optimize catalyst loading and reaction temperature.[11] |

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-arylated cinnoline derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully functionalize the 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline core. This application note provides a solid foundation for the development of efficient and scalable synthetic routes to novel cinnoline-based compounds for drug discovery and development.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Blackmond, D. G. et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Ruiz-Castillo, P. & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Christensen, M. et al. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

-

Billingsley, K. L. & Buchwald, S. L. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Angewandte Chemie International Edition. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

-

Grewal, P. & Kaur, N. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. [Link]

-

Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

-

Buchwald, S. L. et al. A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. pnrjournal.com [pnrjournal.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. entegris.com [entegris.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline

Executive Summary & Critical Path Analysis

The synthesis of 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline is a pivotal step in the preparation of specific tyrosine kinase inhibitors. The process typically involves the Widman-Stoermer cyclization of a 2-aminoacetophenone precursor followed by bromination.

The Yield Gap: Users frequently report yields dropping from theoretical >85% to experimental 40-50%. This loss is rarely due to a single catastrophic failure but rather the accumulation of inefficiencies in diazotization temperature control , brominating agent quality , and hydrolytic instability during workup.

Process Workflow Visualization

The following diagram outlines the critical control points (CCPs) where yield is most often lost.

Caption: Critical Path Analysis for Cinnoline Synthesis. Red dashed lines indicate primary yield-loss vectors.

Phase 1: The 4-Hydroxy Intermediate (Cyclization)

The quality of the 4-bromo product is dictated by the purity of the 4-hydroxy-7-methoxy-6-(2-methoxyethoxy)cinnoline intermediate. Standard protocols often overlook the sensitivity of the ether side chain.

Troubleshooting Guide: Cyclization

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<60%) | Diazonium salt decomposition. | Maintain internal temperature at 0–5°C strictly during NaNO₂ addition. Addition must be subsurface to prevent NOₓ escape. |

| Gummy/Sticky Solid | Oligomerization due to high concentration. | Dilute the reaction. Ensure vigorous stirring. The diazonium intermediate is often insoluble; do not filter until cyclization is complete. |

| Impurity Profile | De-alkylation of 2-methoxyethoxy group. | Avoid highly concentrated HCl. Use H₂SO₄/AcOH mixtures if HCl causes ether cleavage. |

Protocol Optimization:

-

Diazotization: Dissolve the aminoacetophenone in aqueous HCl (3-4 eq). Cool to -5°C. Add NaNO₂ (1.1 eq) as a 40% aq. solution dropwise.

-

Cyclization: After stirring for 1 hour at 0°C, allow the mixture to warm to room temperature (25°C) naturally. Some protocols require heating to 60°C to drive the cyclization, but for this specific alkoxy-rich molecule, keep it below 40°C to prevent side reactions [1].

-

Isolation: Adjust pH to 6-7 with sodium acetate or NaOH before filtration. Crucial: The 4-hydroxy intermediate must be dried to constant weight (water content <0.5%) before the next step. Residual water destroys POBr₃.

Phase 2: The Bromination (The Bottleneck)

This is the most common point of failure. Converting the tautomeric 4-cinnolinone (4-OH) to 4-bromocinnoline requires activation with Phosphorus Oxybromide (POBr₃).

Key Technical Challenges

-

Reagent Quality: POBr₃ is highly hygroscopic. Old, yellow/orange reagent contains HBr and phosphoric acid, which are ineffective for bromination and promote side reactions.

-

Solubility: The 4-hydroxy precursor is often poorly soluble in non-polar solvents, leading to heterogeneous reactions that require higher temperatures (risk of decomposition).

Optimized Bromination Protocol

Reagents:

-

Substrate: 1.0 eq

-

POBr₃: 1.5 – 2.0 eq (Fresh, white crystals)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 eq)

-

Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.

Step-by-Step:

-

Suspension: Suspend the dried 4-hydroxy intermediate in anhydrous MeCN.

-

Base Addition: Add DIPEA. This acts as a catalyst and an acid scavenger, protecting the methoxyethoxy ether linkage from cleavage by HBr [2].

-

Brominating Agent: Add POBr₃ in portions at room temperature.

-

Heating: Heat to 60–80°C . Monitor via HPLC/TLC.

-

Note: Do not reflux at >100°C unless necessary. High heat degrades the ether side chain.

-

-

Completion: Reaction typically finishes in 2–4 hours.

FAQ: Bromination Issues

Q: My reaction mixture turned black. What happened? A: This indicates charring, likely due to excessive heat or lack of solvent (neat reaction). The ether side chains are sensitive. Switch to solution-phase bromination (toluene/MeCN) instead of neat POBr₃ melt.

Q: I see 50% starting material left, even after 12 hours. A: Your POBr₃ is likely hydrolyzed. Check the reagent color.[1] If it's not white/off-white, discard it. Alternatively, add 0.5 eq of PBr₅ to regenerate reactive species in situ, though fresh POBr₃ is preferred.

Phase 3: Workup & Isolation (Stopping the Loss)

The 4-bromocinnoline moiety is electron-deficient and susceptible to nucleophilic attack (hydrolysis) by water, especially at acidic or basic pH extremes.

The "Flash Quench" Method

-

Cool: Cool the reaction mixture to <10°C.

-

Quench: Pour the reaction mixture slowly into a stirred slurry of ice/NaHCO₃ (saturated) .

-

Why? Direct water quench generates massive HBr, dropping pH to <1 and hydrolyzing the product back to the starting 4-hydroxy compound. NaHCO₃ buffers this immediately.

-

-

Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

-

Wash: Wash organic layer with cold brine. Dry over Na₂SO₄.[2][3][4][5]

-

Evaporation: Keep bath temperature <40°C.

Purification Strategy

-